molecular formula C12H16N2O B5806712 N-(2-pyridinylmethyl)cyclopentanecarboxamide CAS No. 111711-37-6

N-(2-pyridinylmethyl)cyclopentanecarboxamide

Cat. No. B5806712
CAS RN: 111711-37-6
M. Wt: 204.27 g/mol
InChI Key: ZEMDWQVSXYFUEU-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)cyclopentanecarboxamide, also known as SR-141716A, is a synthetic compound that acts as a cannabinoid receptor antagonist. It was first synthesized by Sanofi-Aventis in the 1990s and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(2-pyridinylmethyl)cyclopentanecarboxamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. Cannabinoids, such as THC, bind to the CB1 receptor and activate it, leading to a range of effects, including increased appetite, decreased pain, and altered mood. N-(2-pyridinylmethyl)cyclopentanecarboxamide blocks the effects of cannabinoids by binding to the CB1 receptor and preventing their activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-pyridinylmethyl)cyclopentanecarboxamide are primarily related to its role as a cannabinoid receptor antagonist. By blocking the effects of cannabinoids, N-(2-pyridinylmethyl)cyclopentanecarboxamide can reduce appetite, decrease pain, and alter mood. However, it is important to note that the effects of N-(2-pyridinylmethyl)cyclopentanecarboxamide are dependent on the specific application and dosage.

Advantages and Limitations for Lab Experiments

N-(2-pyridinylmethyl)cyclopentanecarboxamide has several advantages and limitations for use in lab experiments. One advantage is its specificity for the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. However, its effects can be dose-dependent, and it may have off-target effects at higher doses. Additionally, N-(2-pyridinylmethyl)cyclopentanecarboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments.

Future Directions

There are several potential future directions for research on N-(2-pyridinylmethyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, it may have applications in the treatment of addiction and chronic pain. Finally, further research is needed to fully understand the effects of N-(2-pyridinylmethyl)cyclopentanecarboxamide and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of N-(2-pyridinylmethyl)cyclopentanecarboxamide involves several steps, starting with the reaction of cyclopentanone with methylamine to form N-methylcyclopentanecarboxamide. This is followed by the reaction of N-methylcyclopentanecarboxamide with 2-bromopyridine to form N-(2-pyridinylmethyl)cyclopentanecarboxamide. The final product is then purified through column chromatography.

Scientific Research Applications

N-(2-pyridinylmethyl)cyclopentanecarboxamide has been widely studied for its potential therapeutic applications in several areas, including obesity, addiction, and pain management. It has been shown to block the effects of cannabinoids, which are known to stimulate appetite and promote weight gain. As such, N-(2-pyridinylmethyl)cyclopentanecarboxamide has been investigated as a potential treatment for obesity.
In addition, N-(2-pyridinylmethyl)cyclopentanecarboxamide has been studied for its potential use in addiction treatment. Cannabinoids have been shown to play a role in drug addiction, and N-(2-pyridinylmethyl)cyclopentanecarboxamide has been found to reduce drug-seeking behavior in animal models.
Finally, N-(2-pyridinylmethyl)cyclopentanecarboxamide has been investigated for its potential use in pain management. Cannabinoids have been shown to have analgesic properties, and N-(2-pyridinylmethyl)cyclopentanecarboxamide has been found to block these effects. As such, it has been studied as a potential treatment for chronic pain.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-5-1-2-6-10)14-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDWQVSXYFUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256124
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide

CAS RN

111711-37-6
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111711-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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